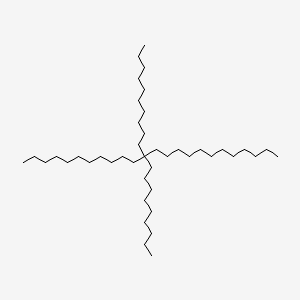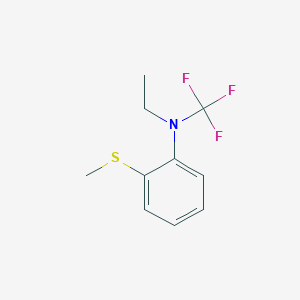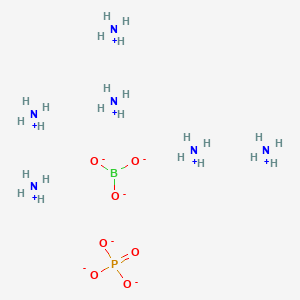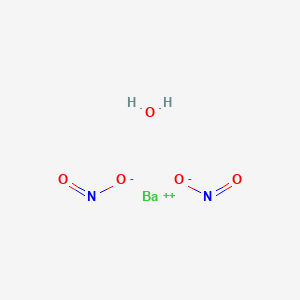
12-Decyl-12-nonyltetracosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Decyl-12-nonyltetracosane is a long-chain hydrocarbon with the molecular formula C43H88. It is a member of the alkane family, characterized by its saturated carbon chain structure. This compound is notable for its high molecular weight and unique structural properties, making it of interest in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Decyl-12-nonyltetracosane typically involves the coupling of decyl and nonyl groups to a tetracosane backbone. This can be achieved through various organic synthesis techniques, including:
Grignard Reaction: This method involves the reaction of a decylmagnesium bromide with a nonyl halide in the presence of a tetracosane backbone.
Friedel-Crafts Alkylation: This approach uses a decyl chloride and nonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to alkylate the tetracosane backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, such as:
Catalytic Hydrogenation: This method uses a catalyst, such as palladium on carbon, to hydrogenate the precursor compounds, resulting in the formation of the desired alkane.
Fractional Distillation: This technique is used to purify the compound by separating it from other hydrocarbons based on differences in boiling points.
Analyse Des Réactions Chimiques
Types of Reactions
12-Decyl-12-nonyltetracosane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, commonly using halogenation reagents such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated alkanes.
Applications De Recherche Scientifique
12-Decyl-12-nonyltetracosane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Investigated for its potential role in biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 12-Decyl-12-nonyltetracosane involves its interaction with molecular targets and pathways, such as:
Hydrophobic Interactions: The compound’s long hydrocarbon chain allows it to interact with hydrophobic regions of biological membranes, potentially affecting membrane fluidity and permeability.
Lipid Bilayer Integration: It can integrate into lipid bilayers, influencing the structural and functional properties of cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracosane: A straight-chain alkane with 24 carbon atoms.
Nonadecane: A straight-chain alkane with 19 carbon atoms.
Decane: A straight-chain alkane with 10 carbon atoms.
Uniqueness
12-Decyl-12-nonyltetracosane is unique due to its specific combination of decyl and nonyl groups attached to a tetracosane backbone. This structural arrangement imparts distinct physical and chemical properties, such as higher molecular weight and increased hydrophobicity, compared to other similar alkanes.
Propriétés
Numéro CAS |
55320-13-3 |
|---|---|
Formule moléculaire |
C43H88 |
Poids moléculaire |
605.2 g/mol |
Nom IUPAC |
12-decyl-12-nonyltetracosane |
InChI |
InChI=1S/C43H88/c1-5-9-13-17-21-24-26-30-34-38-42-43(39-35-31-27-20-16-12-8-4,40-36-32-28-23-19-15-11-7-3)41-37-33-29-25-22-18-14-10-6-2/h5-42H2,1-4H3 |
Clé InChI |
WNKFQUQYJIMZNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5,7,9-Pentaazaspiro[5.5]undecane](/img/structure/B13960037.png)



![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13960061.png)




![3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13960099.png)




